4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the use of 3-amino-thiophene-2-carboxamides as starting materials. These are heated with formic acid or triethyl orthoformate to yield thieno[2,3-d]pyrimidin-4-ones
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The propynyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The presence of the chloro and iodo substituents enhances its binding affinity to the target sites, while the propynyl group can participate in covalent bonding with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: The parent compound without the chloro, iodo, and propynyl substituents.
4-Chloro-5-iodo-6-methylthieno[2,3-d]pyrimidine: A similar compound with a methyl group instead of the propynyl group.
4-Chloro-5-iodo-6-phenylthieno[2,3-d]pyrimidine: A compound with a phenyl group instead of the propynyl group.
Uniqueness
4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential for further functionalization. The combination of chloro and iodo substituents also enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C9H4ClIN2S |
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Molecular Weight |
334.56 g/mol |
IUPAC Name |
4-chloro-5-iodo-6-prop-1-ynylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H4ClIN2S/c1-2-3-5-7(11)6-8(10)12-4-13-9(6)14-5/h4H,1H3 |
InChI Key |
PSGQETMBCHVSDW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=C(C2=C(S1)N=CN=C2Cl)I |
Origin of Product |
United States |
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